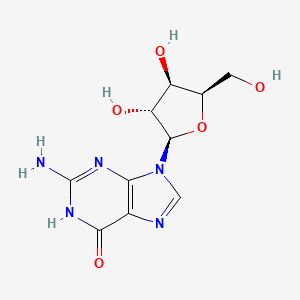
(S)-1-Benzylpiperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-1-Benzylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in medicinal chemistry due to their pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzylpiperidine.
Amine Introduction:
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of (S)-1-Benzylpiperidine.
Automated Reaction Systems: Use of automated systems to introduce the amine group and form the dihydrochloride salt.
Purification: Purification steps such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: (S)-1-Benzylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Formed through reduction reactions.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
科学的研究の応用
(S)-1-Benzylpiperidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-Benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Receptors: It can bind to neurotransmitter receptors, modulating their activity.
Pathways Involved: The binding of the compound to receptors can activate or inhibit various signaling pathways, leading to its pharmacological effects.
類似化合物との比較
1-Benzylpiperidine: A structurally similar compound with different pharmacological properties.
3-Aminopiperidine: Another piperidine derivative with distinct chemical and biological activities.
N-Benzylpiperidine: Shares a similar core structure but differs in functional groups.
Uniqueness: (S)-1-Benzylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group at the 3-position, which imparts distinct pharmacological properties compared to other piperidine derivatives.
特性
CAS番号 |
307532-02-1 |
|---|---|
分子式 |
C12H19ClN2 |
分子量 |
226.74 g/mol |
IUPAC名 |
(3S)-1-benzylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m0./s1 |
InChIキー |
NLKWAJAEIWXJJY-YDALLXLXSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl |
異性体SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl |
正規SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)








